5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile
Description
5-Amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a pyrazole core substituted with an amino group (-NH₂), a carbonitrile (-CN) group, and a 4-methoxyphenylamino moiety. Its molecular formula is C₁₁H₁₁N₅O (CAS: 366452-98-4) . This compound is primarily utilized as a synthetic intermediate in the preparation of heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and fused pyranopyrazoles .
Properties
IUPAC Name |
5-amino-3-(4-methoxyanilino)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-17-8-4-2-7(3-5-8)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZLZRMLJQFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 5 and the aromatic amine at position 3 are susceptible to nucleophilic substitution. For example:
-
Acylation : Reaction with acetyl chloride in basic conditions yields N-acetyl derivatives.
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Alkylation : Methanol and alkyl halides under reflux form N-alkylated pyrazoles12.
Table 1: Substitution Reactions and Conditions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, THF, 0°C → rt | 5-acetamido-3-(4-methoxyphenyl)amino... | 78 | |
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | 5-methylamino-3-(4-methoxyphenyl)... | 65 |
Cyclization Reactions
The nitrile group participates in cycloaddition and heterocycle formation. For instance:
-
Thorpe-Ziegler Reaction : With β-ketoesters, the nitrile undergoes cyclization to form pyrazolo[1,5-a]pyrimidines1.
-
Condensation with Hydrazines : Forms fused pyrazolo-thiazine systems under microwave irradiation1.
Table 2: Cyclization Pathways
Oxidation and Reduction
-
Oxidation : The nitrile group resists oxidation, but the amino group oxidizes to nitro under strong conditions (e.g., KMnO₄/H₂SO₄)[^1]1.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming 5-amino-3-(4-methoxyphenyl)aminopyrazole-4-methylamine12.
Coupling Reactions
The aromatic amine facilitates diazo coupling with aryl diazonium salts, forming azo-linked derivatives. This is critical for synthesizing dyes and photoactive compounds32.
Table 3: Azo-Coupling Examples
Functionalization via Cross-Coupling
Palladium-catalyzed C–H activation enables arylation at position 6 of the pyrazole core. For example:
-
Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives[^2]1.
Table 4: Cross-Coupling Reactions
| Partner | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃, DMF | 6-phenyl-5-amino-3-(4-methoxyphenyl)... | 72 |
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH), the compound undergoes ring expansion to form pyrazolo[1,5-a]quinazolines, whereas basic conditions (NaOH) favor hydrolysis of the nitrile to a carboxylate12.
Key Research Findings
-
The nitrile group’s electronic effects enhance regioselectivity in cyclization reactions1.
-
Fe₃O₄@SiO₂@Tannic acid nanoparticles improve reaction sustainability in mechanochemical syntheses3.
-
Azo derivatives exhibit notable bathochromic shifts (~450–480 nm), suggesting applications in optoelectronics32.
Footnotes
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of specific signaling pathways that are crucial for tumor growth and survival.
A study demonstrated that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy option .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies showed a reduction in inflammation markers when cells were treated with this compound .
Antimicrobial Activity
Another notable application is its antimicrobial activity. Research has indicated that this compound exhibits efficacy against various bacterial strains, including resistant strains. This property makes it a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Synthesis and Functionalization
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including mechanochemical synthesis using environmentally friendly catalysts. For instance, one study utilized silica-coated iron oxide nanoparticles as catalysts to facilitate the reaction under mild conditions, resulting in high yields and short reaction times .
Functionalization for Enhanced Activity
Functionalization of the pyrazole ring can enhance the biological activity of the compound. Studies have explored various substitutions on the aromatic ring to improve solubility and bioavailability, which are critical factors for therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial for cell proliferation and survival. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
5-Amino-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile (CAS: 51516-67-7)
- Structure: Replaces the 4-methoxyphenylamino group with a 4-chlorophenyl group.
- Key Differences :
- Synthesis : Prepared via similar multicomponent reactions but with 4-chlorobenzaldehyde as a precursor .
5-Amino-1-(3-Methylphenyl)-1H-Pyrazole-4-Carbonitrile (CAS: 103646-82-8)
- Structure: Substitutes the 4-methoxyphenylamino group with a 3-methylphenyl group at position 1.
- Physical Properties: Lower melting point (228–229°C) compared to the methoxy derivative, likely due to reduced crystallinity .
Functional Group Modifications
5-Amino-3-(4-Methoxyphenylamino)-N-Phenyl-1H-Pyrazole-4-Carboxamide (11a)
- Structure : Replaces the carbonitrile (-CN) with a carboxamide (-CONH₂) group.
- Key Differences :
- Synthesis: Derived from 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile via acetylation or coupling reactions .
5-Amino-3-Bromo-1-(tert-Butyl)-1H-Pyrazole-4-Carbonitrile
Fused Heterocyclic Derivatives
6-Amino-3-Methyl-4-(3-Nitrophenyl)-1-Phenyl-1H,4H-Pyrano[2,3-c]Pyrazole-5-Carbonitrile
- Structure: Pyrano[2,3-c]pyrazole fused system with a nitro group.
- Key Differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering redox properties. Applications: Used in materials science due to its crystallinity (single-crystal X-ray R factor = 0.042) .
Pyrazolo[3,4-d]Pyrimidines
Comparative Data Table
Biological Activity
5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activities, particularly in anticancer and antimicrobial contexts.
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate cyclization. The compound has a molecular formula of C11H11N5O and a molecular weight of 225.23 g/mol .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cell proliferation and survival. It has been shown to inhibit various kinases, disrupting their normal function and leading to the induction of apoptosis in cancer cells . This mechanism positions it as a potential candidate for cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
In vitro studies indicated that this compound can effectively arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell division .
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 0.08 | 38.44 |
| HepG2 | 0.12 | 54.25 |
The presence of the methoxy group enhances its interaction with biological targets, making it a promising scaffold for drug development .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against several pathogens. It has been evaluated for its Minimum Inhibitory Concentration (MIC), revealing effectiveness against:
- Staphylococcus aureus
- Staphylococcus epidermidis
The MIC values ranged from 0.22 to 0.25 µg/mL for the most active derivatives in related studies .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazole derivatives, including our compound, demonstrated that it significantly inhibited the proliferation of HeLa cells with an IC50 value indicating high potency. The study utilized docking simulations to confirm binding interactions at the colchicine site on tubulin, further validating its mechanism as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against common bacterial strains. The results showed remarkable bactericidal activity and a reduction in biofilm formation, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A green chemistry approach using guar gum as a biocatalyst in ethanol under reflux yields derivatives with high purity (85–88%) and minimal byproducts . Alternative methods involve refluxing intermediates (e.g., 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile) with sodium ethanolate in ethanol, followed by column chromatography (toluene/EtOAc) for purification . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Identifies NH₂ (3237–3387 cm⁻¹), CN (2213–2296 cm⁻¹), and aromatic C=C (1614–1616 cm⁻¹) groups .
- ¹H/¹³C NMR : Probes substituent effects; aromatic protons appear as multiplets (δ 6.09–7.59 ppm), while NH₂ groups show broad singlets (δ 9.67 ppm) .
- Melting Point Analysis : Verifies purity (e.g., 228–229°C for analogous derivatives) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from ethanol or DMSO-d₆ is effective for initial purification. For complex mixtures, column chromatography with gradients of toluene/EtOAc (6:1) resolves structurally similar byproducts .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions or cycloadditions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group (C≡N) is a strong electron-withdrawing group, directing substitutions to the pyrazole ring’s C-3 position. Solvent effects and transition-state modeling refine reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or antitubulin activity arise from variations in assay conditions (e.g., bacterial strains, concentrations). Standardized protocols (CLSI guidelines) and purity validation (HPLC ≥95%) are critical. Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) improve reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Substituent modifications at the pyrazole C-3 and C-4 positions influence activity. For example:
- Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility and bioavailability.
- Halogenation (e.g., Cl at C-5) increases antimicrobial potency .
- Carboxamide derivatives improve σ₁ receptor antagonism .
Q. What experimental phasing techniques are suitable for determining the crystal structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
